N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-15-6-2-5-14(11-15)22-19(25)13-29-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-28-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFAANGAUMHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations:
Substituent Effects: The target compound’s 3-methoxyphenyl group contrasts with 4-chlorophenyl in analogues . The thiophen-2-ylmethyl substituent on the pyrimidine ring may confer steric bulk compared to simpler alkyl or aryl groups in analogues, influencing conformational stability .
Synthetic Pathways: Analogues are synthesized via nucleophilic substitution of thiol-containing intermediates with halogenated acetamides under reflux (e.g., ethanol with sodium acetate, 85% yield for a related compound ). The target compound likely follows a similar route, with modifications for methoxy and thiophene substitutions.
Biological Activity Trends: Pyrimidine-thiophene hybrids demonstrate broad bioactivity. The target compound’s bioactivity remains uncharacterized but may align with these trends.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with cyclization of a thiophene-containing precursor to form the tetrahydrocyclopenta[d]pyrimidinone core. Critical steps include:
- Thioacetylation : Coupling the thiophen-2-ylmethyl group via nucleophilic substitution under inert atmosphere (N₂/Ar) .
- Amide bond formation : Reacting the thiolated intermediate with 3-methoxyphenylacetamide using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to isolate the final product . Characterization :
- NMR : ¹H/¹³C NMR confirms regioselectivity of thioether and amide bonds .
- HPLC : Purity >95% is typically required for biological assays .
| Key Reaction Parameters | Conditions | Yield Range |
|---|---|---|
| Cyclization step | 80–100°C, DMF | 60–75% |
| Thioacetylation | RT, THF, Et₃N | 70–85% |
| Final coupling | 0–5°C, DCM | 50–65% |
Q. How does the compound’s structure influence its stability under varying pH and temperature?
The thioether linkage and cyclopenta[d]pyrimidinone core render sensitivity to:
- Oxidative degradation : Additives like BHT (0.1% w/v) stabilize thioether bonds during storage .
- pH-dependent hydrolysis : Amide bonds degrade in acidic conditions (pH <3), confirmed via accelerated stability testing (40°C/75% RH) .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180–200°C .
Advanced Research Questions
Q. How can synthetic yields be optimized using Design of Experiments (DoE)?
Critical variables include temperature, solvent polarity, and catalyst loading. A 3-factor Box-Behnken design is recommended:
- Variables : Reaction time (X₁), temperature (X₂), solvent ratio (DMF:H₂O, X₃) .
- Response surface modeling : Predicts optimal conditions (e.g., 85°C, 12 hr, DMF:H₂O 9:1) to maximize yield (85–90%) .
- Robustness testing : Evaluate edge cases (e.g., ±5°C fluctuations) to ensure reproducibility .
Q. What computational methods elucidate its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., CDK2) via hydrogen bonds with the pyrimidinone oxygen and hydrophobic interactions with the thiophene group .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to identify by-products (e.g., sulfoxide derivatives) that interfere with assays .
- Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times; IC₅₀ varies by 2–3 orders of magnitude .
- Solubility limitations : Use DMSO concentrations <0.1% to avoid false negatives in cytotoxicity screens .
Methodological Considerations
Q. What analytical techniques validate crystallographic data for structural confirmation?
- Single-crystal X-ray diffraction (SHELXL) : Resolves bond lengths/angles with <0.01 Å uncertainty .
- Powder XRD : Confirms phase purity; match simulated vs. experimental patterns .
- SC-XRD vs. NMR : Cross-validate tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Core modifications : Replace thiophen-2-ylmethyl with furan or benzyl groups to assess steric effects .
- Substituent screening : Test electron-withdrawing (NO₂) vs. donating (OMe) groups on the phenylacetamide moiety .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C2 and C4 positions) .
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